1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol
Description
Properties
IUPAC Name |
1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-5-3-8-9-7(12)6(5)11(2)10-4/h3H,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCFDCSZKUXVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=NNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol has been investigated for its anticancer properties. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, which exhibited significant inhibitory activity against various tumor cell lines. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1a | 2.24 | A549 (Lung) |
| 1d | 5.20 | A549 (Lung) |
| Doxorubicin | 9.20 | A549 (Lung) |
The compound demonstrated a low micromolar IC50 against the A549 lung cancer cell line, indicating its potential as an effective anticancer agent .
Other Biological Activities
Beyond its anticancer properties, compounds with similar pyrazolo structures have been explored for various biological activities:
- Antimicrobial Effects : Some derivatives have shown promise against bacterial strains.
- Neuroprotective Effects : Research indicates potential memory modulation capabilities .
Synthesis and Structural Variations
The synthesis of this compound involves several synthetic routes that allow for the modification of substituents at various positions on the pyrazole ring. The diversity of substituents significantly affects the biological activity of these compounds .
Case Studies
Recent literature provides case studies demonstrating the efficacy of pyrazolo derivatives in preclinical settings:
- Antitumor Efficacy : In vitro studies showed that pyrazolo derivatives could inhibit tumor growth significantly more than traditional chemotherapeutics like doxorubicin.
- Structure-Activity Relationship Studies : Investigations into how structural changes impact biological activity have led to the identification of more potent analogs .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiators include:
- Substituents : The 1,3-dimethyl groups enhance lipophilicity compared to phenyl or chloro-substituted derivatives, while the 7-hydroxyl group increases polarity .
Table 1. Structural and Molecular Comparison
Physicochemical Properties
- Solubility : The 7-hydroxyl group in the target compound improves aqueous solubility compared to ketone- or chloro-substituted analogs .
- Thermal Stability : Methyl groups at 1- and 3-positions may enhance stability relative to phenyl-substituted derivatives, which could sterically hinder ring interactions .
Biological Activity
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.17 g/mol
- CAS Number : 1909337-15-0
This compound features both pyrazole and pyridazine rings, which contribute to its biological activities.
The precise mechanism of action for this compound is not fully elucidated; however, compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated various pharmacological effects:
- Anti-proliferative Activity : Similar compounds have been shown to inhibit cell division and induce apoptosis in tumor cells by targeting specific enzymes involved in these processes.
- Biochemical Pathways : Potential pathways affected include those related to cell cycle regulation and apoptosis induction, which are critical in cancer therapy.
Enzyme Inhibition Studies
Recent studies have explored the inhibitory effects of pyrazole derivatives on various enzymes:
- Aurora-A Kinase : Certain derivatives exhibited IC50 values as low as 0.16 µM against this kinase, indicating strong potential for targeted cancer therapy.
- CDK2 Inhibition : Compounds have shown significant inhibition rates against CDK2, a critical enzyme involved in cell cycle regulation .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of pyrazolo compounds:
- Anticancer Activity : A study reported that a series of pyrazolo derivatives demonstrated significant cytotoxicity against multiple cancer cell lines including MCF7 and A549. The most potent compounds had IC50 values ranging from 0.39 µM to 3.79 µM .
- Mechanistic Insights : Another study indicated that pyrazolo derivatives could disrupt microtubule assembly and induce apoptosis through topoisomerase inhibition, showcasing their potential as anticancer agents .
Q & A
Q. What are the key analytical techniques for structural confirmation and purity assessment of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol?
- Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to assign proton and carbon environments, particularly distinguishing methyl groups at positions 1 and 3. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment, ensuring >95% purity for biological studies. Mass spectrometry (MS) confirms molecular weight (CAS: 1909320-06-4, MW: 194.19 g/mol). For crystalline samples, X-ray crystallography resolves stereochemical ambiguities .
| Key Data | Values/Techniques |
|---|---|
| Molecular Formula | C₈H₁₀N₄O |
| CAS Number | 1909320-06-4 |
| Primary Analytical Methods | NMR, HPLC, MS, X-ray (if crystalline) |
Q. What synthetic strategies are commonly used to prepare this compound?
- Methodological Answer : Synthesis typically involves cyclization reactions of hydrazine derivatives with diketones under acidic/basic conditions to form the pyrazolo-pyridazine core. Friedel-Crafts alkylation introduces methyl groups at positions 1 and 3. Key steps include:
Core formation : Cyclization of 3-aminopyridazine derivatives with hydrazine hydrate.
Methylation : Dimethylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced Research Questions
Q. How can structural modifications of this compound optimize its kinase inhibitory activity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve:
- Substitution at position 6/7 : Introducing electron-withdrawing groups (e.g., halogens) to enhance binding affinity.
- Heterocycle fusion : Adding triazole or pyrimidine rings (e.g., pyrazolo-pyrido-pyrimidine derivatives) to improve selectivity for ATP-binding kinase pockets.
- In vitro kinase assays : Test modified derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to parent compound .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyridazin-7-ol derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:
- Standardized assays : Replicate studies under consistent conditions (e.g., cell lines, incubation time).
- Purity validation : Re-analyze compounds via HPLC and NMR to exclude confounding byproducts.
- Dose-response curves : Compare EC₅₀/IC₅₀ across studies to identify outlier datasets.
- Computational modeling : Use molecular docking to predict binding modes and rationalize activity differences .
Q. What methodologies elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for kinase targets.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding-site interactions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
- Mutagenesis studies : Modify kinase active sites (e.g., ATP-binding residues) to assess critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
